molecular formula C16H16ClN3O3S B11404603 Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11404603
M. Wt: 365.8 g/mol
InChI Key: SFGXCQILTBFEQY-UHFFFAOYSA-N
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Description

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C16H16ClN3O3S This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and ethylsulfanyl group, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

Uniqueness

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H16ClN3O3S. The structure features a pyrimidine ring substituted with a chloro group and an ethylthio moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Antitumor Activity : The compound has shown significant antitumor properties. For instance, it exhibits a high therapeutic index (TI), indicating its effectiveness relative to toxicity levels. A related compound demonstrated a TI of 47.55, which is significantly higher than that of chlorambucil (TI: 22.84) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens, potentially due to its ability to interfere with microbial metabolic processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation, though detailed studies are required to elucidate these pathways.

Antitumor Activity

A study highlighted the synthesis and evaluation of derivatives related to this compound. These derivatives showed promising results in vitro against cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Effects

In vitro assays have demonstrated that compounds structurally related to this compound exhibit potent antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorHigh therapeutic index; effective against cancer cells
AntimicrobialActive against MRSA; disrupts cell wall synthesis
Enzyme InhibitionPotential inhibitor of enzymes linked to inflammation

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O3S/c1-3-23-15(22)10-5-7-11(8-6-10)19-14(21)13-12(17)9-18-16(20-13)24-4-2/h5-9H,3-4H2,1-2H3,(H,19,21)

InChI Key

SFGXCQILTBFEQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC

Origin of Product

United States

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